molecular formula C19H24N4O2S B3809462 N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide

N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide

Cat. No. B3809462
M. Wt: 372.5 g/mol
InChI Key: BGYIWBCCNQTJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. BTCP is known to exhibit potent analgesic properties, making it an attractive target for drug development.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood. However, it is believed to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the regulation of pain perception and is the target of many commonly used pain medications, such as morphine and fentanyl.
Biochemical and Physiological Effects:
BTCP has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain, indicating its potential as an analgesic. In addition, BTCP has also been shown to produce sedative effects, which may be useful in the treatment of anxiety and other conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTCP as a research tool is its potent analgesic properties. This makes it a useful compound for studying pain pathways and developing new pain medications. However, one of the limitations of BTCP is its potential for abuse and addiction. This makes it important to use caution when working with this compound in the lab.

Future Directions

There are many potential future directions for research on BTCP. One area of interest is the development of new pain medications based on the structure of BTCP. Another area of interest is the study of the biochemical and physiological effects of BTCP in different animal models. Additionally, further research is needed to fully understand the mechanism of action of BTCP and its potential therapeutic applications.

Scientific Research Applications

BTCP has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit potent analgesic properties in animal models of pain. In addition, BTCP has also been studied for its potential use in the treatment of other conditions, such as depression and anxiety.

properties

IUPAC Name

N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-22(14-16-5-3-2-4-6-16)18(24)8-7-15-9-11-23(12-10-15)19(25)17-13-20-26-21-17/h2-6,13,15H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYIWBCCNQTJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide
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N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide
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N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide
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N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide
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N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide
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N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide

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